3-[(dimethylamino)methyl]-1-{[2-(1-pyrrolidinylmethyl)-1,3-thiazol-5-yl]carbonyl}-3-pyrrolidinol is mentioned as a second agent in a pharmaceutical combination for the treatment of degenerative brain diseases. It is suggested to be used in conjunction with 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, also known as FTY720, which is a sphingosine 1-phosphate (S1P) receptor modulator. S1P receptors are involved in various cellular processes, including cell proliferation, migration, and survival, making them potential targets for therapeutic intervention in various diseases.
While the specific mechanism of action of 3-[(dimethylamino)methyl]-1-{[2-(1-pyrrolidinylmethyl)-1,3-thiazol-5-yl]carbonyl}-3-pyrrolidinol is not explicitly described, its use in conjunction with FTY720 suggests it may also modulate S1P receptor activity. Further research is needed to elucidate its precise mechanism.
The primary application mentioned for 3-[(dimethylamino)methyl]-1-{[2-(1-pyrrolidinylmethyl)-1,3-thiazol-5-yl]carbonyl}-3-pyrrolidinol is as part of a pharmaceutical combination with FTY720 for the potential treatment of degenerative brain diseases. Degenerative brain diseases encompass a range of conditions characterized by progressive damage to brain cells, often leading to cognitive and functional impairment. Examples include Alzheimer's disease, Parkinson's disease, and Huntington's disease. The combination of FTY720 and 3-[(dimethylamino)methyl]-1-{[2-(1-pyrrolidinylmethyl)-1,3-thiazol-5-yl]carbonyl}-3-pyrrolidinol may offer therapeutic benefits by targeting S1P receptor signaling pathways implicated in neurodegeneration.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2